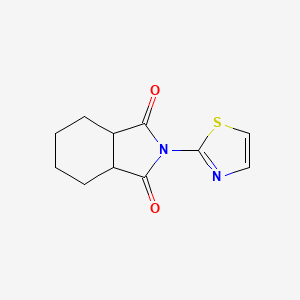

2-(1,3-thiazol-2-yl)hexahydro-1H-isoindole-1,3(2H)-dione

Overview

Description

2-(1,3-thiazol-2-yl)hexahydro-1H-isoindole-1,3(2H)-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as Thioflavin T, which is a fluorescent dye used in the detection of amyloid fibrils.

Mechanism of Action

The mechanism of action of 2-(1,3-thiazol-2-yl)hexahydro-1H-isoindole-1,3(2H)-dione involves the binding of the compound to amyloid fibrils. The dye's fluorescent properties allow for the detection and quantification of amyloid fibrils in vitro and in vivo. Thioflavin T binds to amyloid fibrils through hydrophobic interactions and hydrogen bonding, resulting in an increase in fluorescence intensity.

Biochemical and Physiological Effects:

2-(1,3-thiazol-2-yl)hexahydro-1H-isoindole-1,3(2H)-dione is a non-toxic compound that does not have any significant biochemical or physiological effects. However, the compound's ability to bind to amyloid fibrils has made it an essential tool in the study of various neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(1,3-thiazol-2-yl)hexahydro-1H-isoindole-1,3(2H)-dione in lab experiments include its high sensitivity and specificity for the detection of amyloid fibrils. The compound is also easy to use and does not require any specialized equipment. However, the limitations of Thioflavin T include its potential interference with other fluorescent dyes and its inability to distinguish between different types of amyloid fibrils.

Future Directions

For the use of this compound include the development of new fluorescent dyes, diagnostic tools, and therapies for the treatment of neurodegenerative diseases.

Synthesis Methods

The synthesis of 2-(1,3-thiazol-2-yl)hexahydro-1H-isoindole-1,3(2H)-dione involves the reaction of thioflavin S with potassium hydroxide in ethanol. The reaction results in the formation of a yellowish-green powder, which is then purified by recrystallization. This synthesis method is widely used in the laboratory for the preparation of Thioflavin T.

Scientific Research Applications

2-(1,3-thiazol-2-yl)hexahydro-1H-isoindole-1,3(2H)-dione has multiple applications in scientific research. The compound is primarily used as a fluorescent dye for the detection of amyloid fibrils, which are protein aggregates associated with various neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Thioflavin T has also been used to study the aggregation of other proteins, including prions and beta-amyloid peptides.

properties

IUPAC Name |

2-(1,3-thiazol-2-yl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2S/c14-9-7-3-1-2-4-8(7)10(15)13(9)11-12-5-6-16-11/h5-8H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWSROZOLRAQUQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)C(=O)N(C2=O)C3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90936480 | |

| Record name | 2-(1,3-Thiazol-2-yl)hexahydro-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90936480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>35.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49641581 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-Thiazol-2-yl-hexahydro-isoindole-1,3-dione | |

CAS RN |

16132-02-8 | |

| Record name | NSC72073 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72073 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(1,3-Thiazol-2-yl)hexahydro-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90936480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{2-[3-(2-methoxyphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4959823.png)

![5-({[3-(diethylamino)propyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4959833.png)

![methyl 4-{[(4-isopropylphenoxy)acetyl]amino}benzoate](/img/structure/B4959843.png)

![8-[4-(2-chloro-4,5-difluorobenzoyl)-1-piperazinyl]-5-nitroquinoline](/img/structure/B4959845.png)

![ethyl {5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B4959857.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-[(diethylamino)sulfonyl]benzamide](/img/structure/B4959862.png)

![1-ethyl-7,8-dimethoxy-5-(3-nitrophenyl)-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B4959872.png)

![N-(4-methoxyphenyl)-2-(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B4959898.png)

![3-bromo-N-[1-{[(2-furylmethyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B4959905.png)

![N-{[4-allyl-5-({2-[(3-fluorophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide](/img/structure/B4959914.png)